molecular formula C15H9ClN2O3S2 B5719380 5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5719380
M. Wt: 364.8 g/mol
InChI Key: WQEIAMDHOYATLU-UHFFFAOYSA-N
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Description

The compound 5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione features a 1,3-diazinane-4,6-dione core substituted with two sulfanylidene groups. The furan-2-ylmethylidene moiety at position 5 is further functionalized with a 4-chlorophenylsulfanyl group.

Properties

IUPAC Name

5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S2/c16-8-1-4-10(5-2-8)23-12-6-3-9(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIAMDHOYATLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Esterification: Starting with 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to hydrazine derivative through reaction with hydrazine hydrate.

    Cyclization: The hydrazine derivative undergoes cyclization to form the thiadiazole ring.

    Sulfonylation: The thiadiazole intermediate is then sulfonylated to introduce the sulfonamide group.

    Furan Ring Formation: The furan ring is introduced through a series of reactions involving furfural derivatives.

    Final Assembly: The final compound is assembled through a series of condensation reactions, leading to the formation of the diazinane-dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the chlorophenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Backbones

  • Thialbarbitone (5-Cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione): This compound shares the 1,3-diazinane-4,6-dione core with the target molecule but substitutes positions 5 with cyclohexenyl and propenyl groups. Thialbarbitone exhibits moderate solubility in water, ethanol, and chloroform (1:5 ratio) and a melting point of 144–147°C. The target compound’s 4-chlorophenyl and furan substituents likely reduce its water solubility compared to thialbarbitone, favoring organic solvents .
  • Furan-2(3H)-one Derivatives: Compounds like 5-(4-chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one () feature a furanone ring instead of diazinane-dione. The methylidene group at position 3 in these analogs undergoes E/Z isomerization, a phenomenon that may also occur in the target compound’s furan-2-ylmethylidene substituent. Stereochemical analysis via 2D NOESY (as used for furanone derivatives) could clarify its configuration .
  • Oxadiazole Derivatives :
    5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () replaces the diazinane-dione core with an oxadiazole ring. These compounds exhibit acetylcholinesterase (AChE) and lipoxygenase (LOX) inhibition, suggesting that the sulfanyl and chlorophenyl groups in the target compound may similarly influence enzyme interactions .

Substituent Effects

  • 4-Chlorophenyl Groups :
    The 4-chlorophenylsulfanyl substituent in the target compound is structurally analogous to the 4-chlorophenyl moiety in N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (). Such groups enhance lipophilicity and may improve membrane permeability, a critical factor in drug design.

  • Sulfanyl/Sulfanylidene Functionality :
    Sulfur-containing groups (e.g., sulfanylidene in thialbarbitone or sulfonamide in 4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide , ) often contribute to hydrogen bonding and metal chelation, which could influence the target compound’s stability and pharmacological profile .

Physicochemical Data (Comparative Table)

Compound Core Structure Substituents Melting Point (°C) Solubility (Water) Key Functional Groups
Target Compound 1,3-Diazinane-4,6-dione 4-Chlorophenylsulfanyl, furan-methylidene Not reported Likely low Sulfanylidene, chlorophenyl
Thialbarbitone 1,3-Diazinane-4,6-dione Cyclohexenyl, propenyl 144–147 1:5 Sulfanylidene
5-(4-Chlorophenyl)furan-2(3H)-one Furan-2(3H)-one Pyridin-2-ylamino, methylidene Not reported Moderate Methylidene, chlorophenyl
Oxadiazole-2-sulfanyl Acetamide 1,3,4-Oxadiazole 2-Methoxy-5-chlorophenyl Not reported Low Sulfanyl, chlorophenyl

Biological Activity

The compound 5-({5-[(4-Chlorophenyl)Sulfanylfuran-2-Yl}Methylidene)-2-Sulfanylidene-1,3-Diazinan-4,6-Dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C13H10ClN2O2S3C_{13}H_{10}ClN_2O_2S_3, characterized by its unique arrangement of functional groups including chlorophenyl and sulfur moieties. The synthesis typically involves multiple steps, including the formation of the furan ring and subsequent functionalization through various chemical reactions.

Synthetic Route Overview:

  • Formation of Furan Derivative: The reaction of 4-chlorothiophenol with furan derivatives.
  • Methylidene Formation: Condensation reactions to introduce the methylidene group.
  • Cyclization: Formation of the diazinane ring structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Case Study:
A study on related sulfonamide compounds demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Activity
Compound A20Moderate
Compound B15Strong
Compound C30Weak

Antiviral Activity

The antiviral potential of this compound was evaluated against various viruses, including the tobacco mosaic virus (TMV). In a bioassay involving several synthesized derivatives, some compounds displayed up to 50% inhibition against TMV at a concentration of 500 µg/mL .

Bioassay Results:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in tumor cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cell survival and proliferation.

The proposed mechanism of action involves:

  • Enzyme Inhibition: The compound likely interacts with enzymes critical for microbial metabolism or viral replication.
  • Cellular Pathway Modulation: It may alter signaling pathways associated with inflammation and cell growth.

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